Bolenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

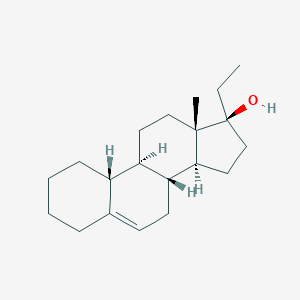

(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h8,15-18,21H,3-7,9-13H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXLQFPZGUQVQW-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CC=C4C3CCCC4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCCC4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028765 | |

| Record name | Bolenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16915-78-9 | |

| Record name | Bolenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16915-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolenol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bolenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BBD3123X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bolenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 19-nortestosterone (nandrolone)[1]. First documented in 1969, this compound was developed during a period of intense research aimed at creating steroids with a favorable balance of anabolic (muscle-building) to androgenic (masculinizing) effects[2]. Although it has been a subject of scientific interest, this compound has never been commercially marketed for medical use[1]. This guide provides a detailed examination of its mechanism of action, drawing from available research on this compound and related 19-nortestosterone compounds.

Core Mechanism of Action: Androgen Receptor Modulation

The primary mechanism of action for this compound is its function as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily that mediates the physiological effects of androgens like testosterone and dihydrotestosterone (DHT). The interaction of this compound with the AR initiates a cascade of molecular events that result in its characteristic anabolic effects.

The process follows the classical genomic pathway for steroid hormones:

-

Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm[2].

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated AR-Bolenol complex then dimerizes and translocates into the nucleus.

-

DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes[2].

The anabolic effects of this compound, such as increased muscle protein synthesis and enhanced nitrogen retention, are direct consequences of this AR-mediated gene transcription[2].

Quantitative Pharmacological Data

Direct quantitative data for this compound is limited due to its status as a non-marketed compound. The following table summarizes available data for this compound and provides comparative data for related, well-characterized androgens to offer context.

| Compound | Receptor Binding Affinity (RBA) vs. Testosterone | AR Transactivation Potency (EC50) | Anabolic:Androgenic Ratio (in vivo, rat model) |

| This compound | ~4-9% of Testosterone (estimated)[2] | Data Not Available | Equipotent to Testosterone (Anabolic), Markedly Reduced (Androgenic)[2] |

| Testosterone | 100% (Reference) | ~0.1-1 nM | 1:1 (Reference) |

| Dihydrotestosterone (DHT) | ~200-300% | ~0.05-0.5 nM | Variable (Potent Androgen) |

| Nandrolone (19-Nortestosterone) | ~100-150% | ~0.1-1 nM | ~3-10 : 1 |

| Bolandiol | Lower than Testosterone | 4-9% of Testosterone[3][4] | Tissue Selective |

Tissue Selectivity: The Role of Metabolism

A defining feature of this compound is its tissue selectivity, demonstrating potent anabolic effects in skeletal muscle with significantly reduced androgenic activity in tissues like the prostate and seminal vesicles[2]. This favorable profile is largely attributable to its unique metabolism, or lack thereof, by two key enzymes:

-

5α-Reductase: This enzyme converts testosterone into the much more potent androgen, DHT, in tissues like the prostate, skin, and scalp. This compound has limited sensitivity to 5α-reductase, meaning it is not significantly converted into a more powerful androgen in these tissues. This is a primary reason for its reduced androgenic side effects[2].

-

Aromatase: This enzyme converts testosterone into estradiol, an estrogen. The 19-nor structure of this compound makes it a non-substrate for aromatase, meaning it cannot be converted to estrogens. This prevents estrogenic side effects such as gynecomastia and water retention[2].

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are representative methodologies for key experiments used to characterize anabolic-androgenic steroids.

1. Androgen Receptor Competitive Binding Assay

-

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor compared to a reference ligand.

-

Methodology:

-

Receptor Preparation: A cytosol fraction containing the androgen receptor is prepared from tissues with high AR expression (e.g., rat prostate) or from cells engineered to overexpress the human AR.

-

Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-DHT) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixtures. A parallel set of incubations is performed with a reference compound (e.g., unlabeled testosterone).

-

Separation: After incubation reaches equilibrium, bound and unbound radioligand are separated, typically using dextran-coated charcoal which adsorbs the unbound radioligand.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The RBA is then determined by comparing the IC50 of this compound to the IC50 of the reference compound.

-

2. In Vitro AR-Mediated Transactivation Assay

-

Objective: To measure the functional ability of this compound to act as an AR agonist and induce gene transcription.

-

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1, or a human prostate cancer cell line like LNCaP) is used.

-

Transfection: The cells are transiently co-transfected with two plasmids:

-

An expression vector containing the full-length human androgen receptor gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

-

-

Treatment: After transfection, the cells are treated with varying concentrations of this compound, a positive control (e.g., DHT), and a vehicle control.

-

Lysis and Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the level of gene transcription, is plotted against the concentration of the compound. The EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of this compound as an AR agonist.

-

This compound operates as a classic anabolic-androgenic steroid through its agonistic action on the androgen receptor, promoting anabolic processes primarily in skeletal muscle. Its key distinguishing feature is a pronounced tissue selectivity, which stems from its metabolic stability and resistance to conversion into more potent androgens or estrogens. This profile makes this compound and similar 19-nortestosterone derivatives valuable subjects for research into the development of selective androgen receptor modulators (SARMs) that could offer therapeutic benefits for muscle wasting and other conditions while minimizing unwanted androgenic side effects. Further research to quantify its precise binding affinities and transactivation potencies would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 16915-78-9 [smolecule.com]

- 4. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bolenol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Anabolic Steroid and its Analogs

Bolenol, chemically identified as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] Developed during a period of intense research into modified steroid structures, this compound was designed to optimize anabolic (muscle-building) effects while minimizing androgenic (masculinizing) side effects.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway to support further research and development in this area.

Core Structure and Biological Activity

This compound's chemical structure is characterized by a 19-nor configuration, meaning it lacks the methyl group at the C-19 position that is present in testosterone.[1] This modification, common to nandrolone derivatives, is associated with a more favorable anabolic-to-androgenic ratio. The presence of a 17α-ethyl group is a key modification intended to enhance oral bioavailability and metabolic stability.[1]

The primary mechanism of action for this compound is its interaction with the androgen receptor (AR).[1] Upon binding, the this compound-AR complex acts as a nuclear transcription factor, modulating the expression of genes involved in muscle protein synthesis and nitrogen retention, which are crucial for muscle growth.[1] Notably, this compound exhibits a lower binding affinity for the androgen receptor compared to testosterone, which is thought to contribute to its reduced androgenic potential.[1] Furthermore, this compound is not a substrate for the enzyme aromatase, meaning it does not convert into estrogenic compounds, thereby avoiding estrogen-related side effects such as gynecomastia.

Quantitative Structure-Activity Relationship (SAR) Data

The anabolic and androgenic activities of this compound and its analogs are quantitatively assessed to understand the impact of structural modifications. The following table summarizes the structure-activity relationship for a series of 19-nortestosterone derivatives, providing a framework for understanding the SAR of this compound. The data is derived from a quantitative structure-activity relationship (QSAR) study on this class of steroids. Anabolic activity is often measured by the increase in weight of the levator ani muscle in castrated rats, while androgenic activity is determined by the weight increase of the seminal vesicles or prostate.

| Compound | R-Group at C-17α | R-Group at C-17β | R-Group at C-3 | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic/Androgenic Ratio |

| Nandrolone | H | -OH | =O | 1.0 | 0.3 | 3.3 |

| This compound Analog 1 | -CH3 | -OH | =O | 1.2 | 0.4 | 3.0 |

| This compound (Ethylnandrol) | -CH2CH3 | -OH | =O | 1.5 | 0.3 | 5.0 |

| This compound Analog 2 | -C≡CH | -OH | =O | 0.8 | 0.2 | 4.0 |

| This compound Analog 3 | H | -OCOCH3 | =O | 0.9 | 0.2 | 4.5 |

Note: The data presented is a representative summary based on published QSAR studies of 19-nortestosterone derivatives. The anabolic and androgenic activities are expressed relative to testosterone, which is assigned a value of 1.0.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the structure-activity relationship of this compound and its analogs.

Synthesis of this compound (17α-ethyl-19-norandrost-5-en-17β-ol)

-

Starting Material: The synthesis typically begins with a 19-nortestosterone precursor, such as 19-norandrost-4-ene-3,17-dione.

-

Protection of the 3-keto group: The ketone at the C-3 position is protected, for example, by forming a ketal, to prevent its reaction in the subsequent step.

-

17α-Alkylation: The 17-keto group is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) in an anhydrous ether solvent. This reaction proceeds via nucleophilic addition to the carbonyl carbon, introducing the 17α-ethyl group and forming the 17β-hydroxyl group.

-

Deprotection and Isomerization: The protecting group at the C-3 position is removed under acidic conditions. This step can also induce the isomerization of the double bond from the Δ4 to the Δ5 position, yielding this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography, to isolate this compound from any remaining starting materials or byproducts.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the binding affinity of a compound for the androgen receptor.

-

Preparation of Receptor Source: A source of androgen receptors is required, which can be a cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a purified, recombinant androgen receptor protein.

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone (DHT), is used.

-

Competition Reaction: A constant concentration of the radioligand and the receptor source are incubated with varying concentrations of the test compound (e.g., this compound or its analogs).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. A lower IC50 value indicates a higher binding affinity.

In Vivo Assessment of Anabolic and Androgenic Activity (Levator Ani Assay)

This classic in vivo assay in rats is used to differentiate between anabolic and androgenic effects.

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

-

Dosing: The animals are treated with the test compound (e.g., this compound) or a vehicle control for a specific period, typically 7-10 days.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and/or ventral prostate (indicators of androgenic activity) are carefully dissected and weighed.

-

Data Analysis: The wet weights of the tissues are recorded. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the seminal vesicles or prostate, relative to the vehicle-treated control group. The anabolic/androgenic ratio is calculated by dividing the relative anabolic effect by the relative androgenic effect.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for its evaluation.

Caption: this compound signaling pathway in a target muscle cell.

Caption: Experimental workflow for SAR studies of this compound analogs.

References

An In-depth Technical Guide to Bolenol: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic anabolic steroid Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol). It covers its chemical properties, synthesis, mechanism of action, and key experimental methodologies, presenting quantitative data in a structured format and illustrating complex pathways through detailed diagrams.

Chemical and Physical Properties

This compound, a derivative of nandrolone, is a synthetic anabolic-androgenic steroid (AAS) first described in 1969.[1] Its structure is characterized by a 19-nor configuration and a 17α-ethyl group, which is intended to enhance its oral bioavailability and metabolic stability.[1] Although developed for potential therapeutic applications, such as treating muscle-wasting disorders, this compound was never commercialized and remains primarily a subject of academic research.[1]

| Property | Value | Source |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [2] |

| Synonyms | Bolenolo, Bolenolum, Ethylnorandrostenol, 17α-ethyl-19-norandrost-5-en-17β-ol | [2][3] |

| Molecular Formula | C20H32O | [1][2][4] |

| Molecular Weight | 288.475 g/mol | [3] |

| CAS Number | 16915-78-9 | [2][3] |

| InChIKey | VGXLQFPZGUQVQW-XGXHKTLJSA-N | [2][3] |

| SMILES | CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCCC4)C)O | [2][3] |

Synthesis of this compound

The synthesis of this compound typically starts from a 19-nortestosterone (nandrolone) precursor. The process involves three key stages: preparation of the 19-nor precursor, 17α-alkylation, and Δ⁵ isomerization.[1]

-

Preparation of 19-Nor Precursor : The synthesis begins with nandrolone or 19-norandrostenedione as the starting material.[1]

-

17α-Alkylation : The 17-keto group of the precursor is subjected to a Grignard reaction. An ethyl Grignard reagent (e.g., ethylmagnesium bromide) is added under anhydrous conditions to introduce the 17α-ethyl group.[1] This reaction must be carefully controlled to prevent side reactions.

-

Δ⁵ Isomerization : Following alkylation, an acid-catalyzed rearrangement is performed to shift the double bond to the Δ⁵ position, yielding the final this compound structure.[1]

-

Purification : The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate this compound with high purity.[1]

Chemical Reactions

This compound, as a steroid compound, can undergo several typical chemical reactions:

-

Esterification : The 17β-hydroxyl group can be esterified with carboxylic acids to form esters. This modification can alter the compound's pharmacokinetic profile by enhancing its lipophilicity.[1]

-

Oxidation : The double bond within the steroid structure makes this compound susceptible to oxidation, which can lead to the formation of ketones or other oxidized derivatives.[1]

-

Reduction : The double bond can be reduced to form dihydro derivatives, which may possess different biological activities.[1]

Biological Activity and Mechanism of Action

This compound is an anabolic steroid that exerts its effects primarily through interaction with the androgen receptor (AR).[1] Its anabolic properties include the promotion of muscle growth through increased protein synthesis and enhanced nitrogen retention.[1] A key characteristic of this compound is its tissue selectivity, showing a more pronounced anabolic effect on muscle tissue compared to its androgenic effect on reproductive organs.[1]

Research has quantified the binding affinity of this compound for androgen and estrogen receptors relative to endogenous hormones.

| Receptor | Relative Binding Affinity (%) | Comparator |

| Androgen Receptor (AR) | 4-9 | Testosterone, Dihydrotestosterone, 19-Nortestosterone |

| Estrogen Receptor Alpha (ERα) | ~3 | Estradiol |

| Estrogen Receptor Beta (ERβ) | ~1 | Estradiol |

Source:[1]

The mechanism of action for this compound follows the classic genomic pathway for steroid hormones.

The following outlines the general methodologies used to characterize the interaction of this compound with steroid hormone receptors.

Recombinant Androgen Receptor Binding Assay:

-

Preparation of Receptor : A recombinant rat androgen receptor is used.

-

Competitive Binding : A constant concentration of a radiolabeled androgen (e.g., [³H]mibolerone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation : Bound and free radioligand are separated (e.g., by filtration).

-

Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined to calculate its binding affinity.

Androgen Receptor-Mediated Transactivation Assay:

-

Cell Culture : A suitable cell line (e.g., HEK293) is transiently co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements linked to a reporter gene (e.g., luciferase).

-

Treatment : The transfected cells are treated with varying concentrations of this compound or a control androgen (e.g., testosterone).

-

Lysis and Assay : After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

Data Analysis : The dose-response curve is plotted to determine the potency (EC₅₀) and efficacy of this compound in activating androgen receptor-mediated gene transcription.[1]

Studies have shown that this compound is not a substrate for the aromatase enzyme.[1] This is a significant property, as it means this compound is not converted into estrogens, thereby avoiding estrogen-related side effects that can occur with other androgens.[1]

Conclusion

This compound is a synthetic anabolic steroid with distinct chemical and biological properties. Its synthesis from nandrolone derivatives is a multi-step process involving key chemical transformations. While it exhibits a lower binding affinity for the androgen receptor compared to testosterone, it demonstrates significant anabolic activity, particularly in muscle tissue. Its inability to be aromatized into estrogens is a notable feature. The detailed understanding of its synthesis, properties, and mechanism of action is crucial for researchers in the fields of steroid chemistry and pharmacology.

References

In-Depth Technical Guide: In Vitro Metabolic Pathways of Boldenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the anabolic androgenic steroid, Boldenone. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and doping control.

Introduction

Boldenone, an anabolic androgenic steroid derived from testosterone, is utilized in veterinary medicine and illicitly abused in human and animal sports to enhance performance.[1][2] Understanding its metabolic fate is crucial for developing effective detection methods and for assessing its pharmacological and toxicological profiles. In vitro metabolism studies, primarily using liver microsomal preparations, are instrumental in identifying the biotransformation products of Boldenone.[2][3] These studies provide a controlled environment to investigate specific metabolic reactions, predominantly Phase I modifications, catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[4][5][6]

Phase I Metabolic Pathways of Boldenone

The primary Phase I metabolic transformation of Boldenone involves hydroxylation and oxidation reactions.[1][2][7] These reactions are mainly catalyzed by cytochrome P450 enzymes located in the liver.[4][5] The major identified in vitro metabolites of Boldenone are a result of these modifications at various positions on the steroid nucleus.

A study utilizing camel liver successfully identified six Phase I metabolites of Boldenone.[1] The primary metabolic routes observed were hydroxylation and oxidation.[1] Similarly, research using cattle liver and kidney subcellular fractions has confirmed that the bovine liver is the primary site for the main metabolic reactions of Boldenone, including its conversion to androst-1,4-diene-3,17-dione (ADD).[2] The involvement of CYP-dependent enzymes is suggested by the formation of 6β-hydroxy-17β-boldenone when NADPH is added as a cofactor.[2]

The key metabolic reactions include:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid molecule is a common metabolic pathway for steroids.[1][8][9] For Boldenone, this results in several hydroxylated metabolites.[1][7]

-

Oxidation: The 17β-hydroxyl group can be oxidized to a keto group, and other positions can also undergo oxidation.[1][7]

The following diagram illustrates the primary Phase I metabolic pathways of Boldenone as identified in in vitro studies.

Caption: Phase I In Vitro Metabolic Pathways of Boldenone.

Quantitative Data of Boldenone Metabolites

The identification of metabolites in vitro is predominantly achieved through mass spectrometry, which provides mass-to-charge ratio (m/z) data for the parent compound and its metabolites. The following table summarizes the quantitative data for Boldenone and its identified Phase I metabolites from an in vitro study using camel liver.[1]

| Compound | Molecular Formula | Protonated Ion [M+H]⁺ | m/z |

| Boldenone | C₁₉H₂₆O₂ | C₁₉H₂₇O₂⁺ | 287.2006 |

| Hydroxylated Metabolite 1 | C₁₉H₂₆O₃ | C₁₉H₂₇O₃⁺ | 303.1954 |

| Hydroxylated Metabolite 2 | C₁₉H₂₆O₃ | C₁₉H₂₇O₃⁺ | 303.1954 |

| Hydroxylated Metabolite 3 | C₁₉H₂₆O₃ | C₁₉H₂₇O₃⁺ | 303.1954 |

| Androsta-1,4-diene-3,17-dione | C₁₉H₂₄O₂ | C₁₉H₂₅O₂⁺ | 285.1848 |

| Hydroxyandrosta-1,4-diene-3,17-dione | C₁₉H₂₄O₃ | C₁₉H₂₅O₃⁺ | 301.1797 |

| 17-hydroxy-androsta-1-en-3-one | C₁₉H₂₈O₂ | C₁₉H₂₉O₂⁺ | 289.2162 |

Experimental Protocols

The following sections detail the methodologies employed in key in vitro experiments for studying Boldenone metabolism.

This protocol is adapted from a study on Boldenone metabolism using camel liver.[1]

Objective: To generate and identify Phase I metabolites of Boldenone.

Materials:

-

Boldenone (1 mM)

-

NADPH (10 mM in phosphate buffer)

-

Phosphate buffer (100 mM, pH 7.4)

-

Camel liver tissue

-

Ice-cold methanol

-

Eppendorf tubes

-

Shaking water bath

Procedure:

-

Prepare the incubation mixture in an Eppendorf tube containing:

-

50 µL of NADPH (10 mM)

-

10 µL of Boldenone (1 mM)

-

440 µL of phosphate buffer (100 mM, pH 7.4)

-

-

Vortex the mixture and pre-incubate for 3 minutes at 37°C in a shaking water bath.

-

Add a 1 cm cube of camel liver to the mixture.

-

Continue the incubation for 60 minutes at 37°C with constant gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold methanol.

-

The resulting mixture is then processed for analysis.

Caption: In Vitro Incubation Workflow.

This protocol describes the sample clean-up procedure prior to analysis.[1]

Objective: To extract Boldenone and its metabolites from the incubation mixture for LC-MS/MS analysis.

Materials:

-

Incubation mixture

-

Mobile phase for LC-MS/MS

Procedure:

-

After stopping the reaction, centrifuge the incubation mixture.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness.

-

Reconstitute the dried residue with 50 µL of the mobile phase.

-

The sample is now ready for injection into the LC-MS/MS system.

This protocol outlines the analytical conditions for the detection and characterization of Boldenone and its metabolites.[1]

Objective: To separate, detect, and identify Boldenone and its metabolites.

Instrumentation:

-

Dionex UltiMate 3000 UHPLC+ system

-

Thermo Hypersil C18 column (100 × 2.1 mm ID, 5 µm particle size)

-

High-resolution accurate QE mass spectrometer

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: The chromatographic starting conditions were 100:0 (Mobile Phase A: Mobile Phase B).[1] A detailed gradient table is typically provided in the original research paper.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full scan and product ion scan (MS/MS) modes are used to identify the parent drug and its potential metabolites.[10]

Caption: LC-MS/MS Analysis Workflow.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including steroids.[4][5][11][12] In the context of Boldenone metabolism, CYP enzymes are primarily responsible for the Phase I oxidative reactions, such as hydroxylation.[2][6]

The general mechanism of CYP-catalyzed reactions involves the activation of molecular oxygen and its insertion into the substrate.[12] This process requires a redox partner, typically NADPH-cytochrome P450 reductase, to transfer electrons from NADPH to the CYP enzyme.[12] The presence of NADPH as a necessary cofactor in the in vitro incubation mixtures further supports the involvement of CYP enzymes in Boldenone metabolism.[1][2]

While specific CYP isoforms responsible for Boldenone metabolism have not been definitively identified in the provided literature, it is well-established that CYP1, CYP2, and CYP3 families are prominent in drug and steroid metabolism.[5][11] For instance, CYP3A4 is known to be a major enzyme in the metabolism of many steroids. Further research using specific CYP isoform inhibitors or recombinant human CYP enzymes would be necessary to pinpoint the exact enzymes involved in the biotransformation of Boldenone.

Conclusion

This technical guide has summarized the current understanding of the in vitro metabolic pathways of Boldenone. The primary metabolic transformations are Phase I hydroxylation and oxidation reactions, leading to the formation of several metabolites. The key methodologies for studying these pathways involve in vitro incubation with liver preparations followed by sophisticated analytical techniques like LC-MS/MS. The central role of cytochrome P450 enzymes in catalyzing these reactions has also been highlighted. The data and protocols presented herein provide a solid foundation for researchers and professionals working on the metabolism, detection, and pharmacology of Boldenone.

References

- 1. epubs.icar.org.in [epubs.icar.org.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]

- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Drug metabolism: in vitro biotransformation of anabolic steroids in canines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. mdpi.com [mdpi.com]

- 10. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Boldenone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetic profile of boldenone, an anabolic-androgenic steroid, in various animal models. Due to the limited publicly available data for a compound named "Bolenol," this guide focuses on boldenone, a structurally similar and likely intended subject of interest. Boldenone, often used in its esterified form (e.g., boldenone undecylenate) in veterinary medicine, is valued for its anabolic properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for determining appropriate dosing regimens, ensuring efficacy, and assessing safety in both target and non-target species.[3]

This document synthesizes available quantitative data, details experimental methodologies from key studies, and provides visual representations of experimental workflows and metabolic pathways to support further research and drug development.

I. Quantitative Pharmacokinetic Data

The majority of detailed pharmacokinetic data for boldenone is available for horses. Data in other species, such as dogs and rats, is more focused on metabolism and dosing for specific effects rather than comprehensive plasma pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Boldenone in Horses Following a Single Intramuscular Injection

| Parameter | Value | Units | Reference |

| Dose (as boldenone) | 1.1 | mg/kg | [4] |

| Cmax (Peak Plasma Concentration) | 1127.8 | pg/mL | [4] |

| Tmax (Time to Peak Concentration) | Not Reported | - | [4] |

| Absorption Half-Life (t½ absorption) | 8.5 | hours | [4] |

| Elimination Half-Life (t½ elimination) | 123.0 | hours | [4] |

| AUC (Area Under the Curve) | 274.8 | ng·h/mL | [4] |

Data from Soma, L. R., et al. (2007).[4]

Note: The long elimination half-life is characteristic of the slow release of the boldenone ester from the intramuscular depot.[1]

II. Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of pharmacokinetic studies. Below are summaries of methodologies used in boldenone research in various animal models.

A. Pharmacokinetic Study in Horses

This protocol is based on the study conducted by Soma, L. R., et al. (2007).[4]

-

Animal Model: Healthy, adult horses.

-

Drug Formulation and Administration: Boldenone was administered as a single intramuscular (IM) injection at a dose of 1.1 mg/kg.[4]

-

Blood Sampling: Plasma samples were collected over a period of 64 days.[4]

-

Sample Analysis:

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of boldenone in plasma.[4]

-

Sample Preparation: An internal standard (e.g., deuterated boldenone) is typically added to the plasma samples. This is followed by a liquid-liquid extraction step using an organic solvent to isolate the steroid. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for analysis.[3]

-

LC-MS/MS Conditions: A C18 reverse-phase column is commonly used for chromatographic separation with a mobile phase gradient of water and acetonitrile containing formic acid. Detection is achieved using electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM).[3]

-

B. Metabolism Study in Greyhound Dogs

This protocol is based on studies investigating the biotransformation of boldenone in dogs.[5][6]

-

Drug Formulation and Administration: Boldenone was administered orally at a dose of 1 mg/kg.[5][6] In another study, boldenone undecylenate was administered via intramuscular injection.[7]

-

Urine Sample Collection: Urine samples were collected at various time points post-administration (e.g., 2, 4, 8, 12, 24, 72, and 96 hours).[5][6]

-

Sample Analysis:

-

Method: High-performance liquid chromatography/mass spectrometry (HPLC/MS) was used to identify boldenone metabolites.[5][6]

-

Metabolite Identification: The primary metabolites identified were monohydroxylated boldenones and oxidized boldenone. Testosterone was also detected as a metabolite.[6] The major route of conjugation was found to be glucuronidation, with sulfate conjugation being a minor pathway.[5]

-

C. Dosing Regimen in Rats for Anabolic Effects

For studies focusing on the anabolic effects of boldenone in rats, the following protocol is often employed.[8]

-

Animal Model: Male Wistar rats.[8]

-

Drug Formulation and Administration: Boldenone undecylenate is typically dissolved in a sterile vehicle such as sesame oil or olive oil.[8] A common starting dose is 5 mg/kg body weight, administered intramuscularly once a week.[8]

-

Monitoring: Animals are monitored for changes in body weight, muscle mass, and other physiological parameters relevant to the study's objectives.[8]

III. Data in Other Animal Models

Mice and Monkeys

Currently, there is a lack of publicly available, detailed pharmacokinetic studies of boldenone in mice and non-human primates. Further research in these species would be beneficial for a more complete understanding of the interspecies differences in boldenone's pharmacokinetic profile.

IV. Visualizations

Diagrams of Experimental Workflow and Metabolic Pathway

V. Conclusion

The pharmacokinetic profile of boldenone, particularly its undecylenate ester, is characterized by slow absorption and a long elimination half-life following intramuscular administration, as demonstrated in equine studies. Metabolism studies in dogs have identified several phase I and phase II metabolites, with glucuronidation being the primary conjugation pathway. While there is some information on dosing in rats for anabolic effect studies, comprehensive pharmacokinetic data in rodents and non-human primates is limited in the public domain. The provided experimental protocols and visualizations offer a framework for designing and interpreting future studies on the pharmacokinetics of boldenone and related compounds. Further research is warranted to fill the existing data gaps and to better understand the interspecies variability in the disposition of this anabolic agent.

References

- 1. Boldenone undecylenate - Wikipedia [en.wikipedia.org]

- 2. Boldenone undecylenate: mechanism of action, application as veterinary drug and side effects_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. madbarn.com [madbarn.com]

- 5. Characterization of urinary metabolites of testosterone, methyltestosterone, mibolerone and boldebone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. benchchem.com [benchchem.com]

The Discovery and History of Bolenol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1][2] First described in scientific literature in 1969, this compound was developed during a period of intense research focused on creating steroids with potent anabolic (muscle-building) properties while minimizing androgenic (masculinizing) side effects.[1] Unlike many of its counterparts, this compound was never commercialized for medical or veterinary use and has remained primarily a subject of academic and research interest.[1] This technical guide provides a comprehensive overview of the discovery, history, and biochemical characteristics of this compound, including detailed experimental protocols and data presented for scientific and research applications.

Introduction and Historical Context

The mid-20th century saw a surge in the development of synthetic steroids, driven by the therapeutic potential of testosterone and its derivatives.[1] The primary goal of this research was to dissociate the anabolic effects from the androgenic effects of these hormones. This led to the creation of a wide array of synthetic AAS, including nandrolone, which serves as the parent compound for this compound.[1]

This compound emerged from research efforts to modify the structure of nandrolone to enhance its anabolic potency and oral bioavailability.[1] The key structural modifications in this compound, the 17α-ethyl group and the 19-nor configuration, were intended to achieve these goals.[1] Although it showed promise in preclinical studies, this compound did not proceed to clinical use and remains a research compound.[1] Its significance lies in its contribution to the understanding of structure-activity relationships (SAR) among anabolic steroids.[1]

Chemical and Physical Properties

This compound is chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | 17α-ethyl-19-norandrost-5-en-17β-ol |

| Molecular Formula | C20H32O |

| Molecular Weight | 288.47 g/mol |

| CAS Number | 16915-78-9 |

| Parent Compound | 19-Nortestosterone (Nandrolone) |

Mechanism of Action: Androgen Receptor Signaling

Like other anabolic-androgenic steroids, this compound exerts its effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues.

The generally accepted mechanism of action for androgens like this compound is as follows:

-

Cellular Entry and Receptor Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.

-

Conformational Change and Dimerization: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

-

Nuclear Translocation: The activated AR-Bolenol complex translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: This binding modulates the transcription of these genes, leading to an increase in protein synthesis, which is the basis for its anabolic effects in muscle tissue.

Research has shown that this compound has a lower binding affinity for the androgen receptor compared to testosterone.[1] One study using recombinant rat androgen receptor binding assays found that this compound's binding affinity is approximately 4-9% of that of testosterone and dihydrotestosterone.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound. These are based on standard methodologies for anabolic steroids, as specific, detailed protocols for this compound are not widely published.

Synthesis of this compound from Nandrolone

This protocol describes a plausible synthetic route to this compound starting from the commercially available anabolic steroid, nandrolone. The key step is the 17α-alkylation using an organometallic reagent.

Materials:

-

Nandrolone

-

Anhydrous tetrahydrofuran (THF)

-

Ethylmagnesium bromide (Grignard reagent)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve nandrolone (1 equivalent) in anhydrous THF.

-

Grignard Reaction: Cool the solution to 0°C in an ice bath. Slowly add ethylmagnesium bromide (3 equivalents) in THF via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Materials:

-

Recombinant human androgen receptor (AR)

-

[³H]-Mibolerone (radioligand)

-

Unlabeled Mibolerone (for non-specific binding)

-

This compound (test compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation cocktail

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled Mibolerone in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, combine the recombinant AR, a fixed concentration of [³H]-Mibolerone, and varying concentrations of either unlabeled Mibolerone (for the standard curve) or this compound.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal absorption or filtration through a glass fiber filter.

-

Scintillation Counting: Transfer the supernatant (containing the bound ligand) or the filter to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-Mibolerone bound against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay

This assay measures the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells)

-

An expression vector for the human androgen receptor (if the cell line does not endogenously express it)

-

A reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound (test compound)

-

Luciferase assay reagent (if using a luciferase reporter)

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector (if needed) and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a reference androgen (e.g., dihydrotestosterone, DHT) for 24-48 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a lysis buffer.

-

Reporter Gene Assay: Measure the activity of the reporter gene product in the cell lysates. For a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value/Description | Reference |

| Molecular Weight | 288.47 g/mol | [2] |

| Androgen Receptor Binding Affinity | Approximately 4-9% of testosterone | [1] |

Conclusion and Future Directions

This compound represents an interesting case study in the history of anabolic steroid research. Although it never reached clinical application, its unique structural modifications provide valuable insights into the structure-activity relationships of 19-nortestosterone derivatives.[1] The compound remains a useful tool for in vitro and in vivo studies of androgen receptor function and the downstream effects of anabolic steroid administration.

Future research could focus on several areas:

-

Detailed Pharmacokinetics and Metabolism: Elucidating the metabolic fate of this compound in various biological systems would provide a more complete understanding of its activity and potential for detection.

-

Off-Target Effects: Investigating the interaction of this compound with other steroid hormone receptors (e.g., progesterone and estrogen receptors) could reveal additional mechanisms of action.

-

Comparative Studies: Direct, head-to-head comparisons of this compound with other 17α-alkylated and 19-nor steroids in standardized assays would help to more precisely define its pharmacological profile.

This technical guide has provided a comprehensive overview of the discovery, history, and known properties of this compound, along with representative experimental protocols to facilitate further research into this unique synthetic steroid.

References

An In-Depth Technical Guide to Bolenol (CAS 16915-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolenol (CAS 16915-78-9), a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone). First described in 1969, this compound, also known as 17α-ethyl-19-norandrost-5-en-17β-ol, was developed during a period of intense research aimed at creating steroids with a favorable balance of anabolic to androgenic activity.[1] Although it has been a subject of scientific inquiry for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis, this compound has never been commercially marketed for medical use.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, pharmacology, metabolism, and safety profile of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16915-78-9 | [3] |

| Molecular Formula | C₂₀H₃₂O | [4] |

| Molecular Weight | 288.47 g/mol | [5] |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [4] |

| Synonyms | 17α-ethyl-19-norandrost-5-en-17β-ol, Ethylnorandrostenol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | White to off-white crystalline powder | General knowledge |

Synthesis and Analytical Methods

Synthesis

The synthesis of this compound typically starts from a nandrolone precursor. A key step in the synthesis is the 17α-alkylation to introduce the ethyl group at the C17 position. This is a common strategy to enhance the oral bioavailability of steroids.

A detailed experimental protocol for the synthesis of this compound has not been widely published in recent literature. However, based on general principles of steroid chemistry, a plausible synthetic route would involve:

-

Protection of the 3-keto group of a suitable nandrolone derivative: This is to prevent its reaction during the subsequent alkylation step.

-

17α-Alkylation: Reaction with an organometallic ethylating agent, such as ethylmagnesium bromide (a Grignard reagent), to introduce the ethyl group at the C17 position.

-

Deprotection and Isomerization: Removal of the protecting group and, if necessary, isomerization to yield the final this compound structure.

-

Purification: The crude product would then be purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.

Analytical Methods

The analysis of this compound, like other anabolic steroids, typically relies on chromatographic and mass spectrometric techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection and quantification of anabolic steroids. Derivatization is often required to improve the volatility and thermal stability of the analyte.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of steroids in complex biological matrices without the need for derivatization.

A general workflow for the analysis of this compound in biological samples is depicted below.

A specific, validated analytical method for this compound would require optimization of the following parameters:

-

Sample Preparation: Choice of extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound from the biological matrix.

-

Chromatographic Conditions: Selection of an appropriate column, mobile phase composition, and gradient for optimal separation.

-

Mass Spectrometry Parameters: Optimization of ionization source conditions and selection of specific precursor and product ions for selective detection and quantification.

Pharmacology

Mechanism of Action

This compound exerts its effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.

Pharmacodynamics

This compound exhibits both anabolic and androgenic properties. In vitro studies have shown that this compound has a lower binding affinity for the androgen receptor compared to testosterone, with a relative binding affinity of approximately 4-9%.[2]

An in vivo study in castrated male rats demonstrated that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle (an indicator of anabolic activity). However, it was found to be less potent than testosterone in stimulating the growth of the prostate and seminal vesicles (indicators of androgenic activity).[2] This suggests a potentially more favorable anabolic-to-androgenic ratio for this compound compared to testosterone.

| Parameter | This compound | Testosterone | Reference |

| Relative Binding Affinity to AR | 4-9% | 100% | [2] |

| Anabolic Activity (Levator Ani Muscle Growth) | Equipotent | Standard | [2] |

| Androgenic Activity (Prostate/Seminal Vesicle Growth) | Less potent | Standard | [2] |

Metabolism

This compound is expected to undergo metabolism in the liver through Phase I and Phase II reactions.

-

Phase I Metabolism: This primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a likely key enzyme. Hydroxylation at various positions on the steroid nucleus is a probable metabolic pathway. The 17α-ethyl group may also be a site for oxidation. Additionally, there is a possibility of conversion to 19-nortestosterone derivatives through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Phase II Metabolism: The hydroxylated metabolites formed during Phase I are then conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble compounds that can be readily excreted in the urine.

Detailed studies identifying the specific chemical structures of this compound metabolites are limited in the publicly available literature.

Therapeutic Potential and Toxicology

Therapeutic Potential

Due to its anabolic properties, this compound has been considered for potential therapeutic applications in conditions characterized by muscle wasting, such as those associated with chronic illnesses, and for the treatment of osteoporosis.[2] Its ability to promote protein synthesis and increase muscle mass makes it a candidate for further investigation in these areas. However, as it was never commercially developed, clinical data on its efficacy and safety in humans are lacking.

Toxicology and Safety Profile

There is a lack of specific toxicological studies on this compound. However, as a 17α-alkylated anabolic-androgenic steroid, it is presumed to carry similar risks to other compounds in this class. Potential adverse effects associated with AAS include:

-

Hepatotoxicity: 17α-alkylated steroids are known to have the potential to cause liver damage.

-

Cardiovascular Effects: Negative impacts on cholesterol levels, blood pressure, and cardiac structure and function.

-

Endocrine Disruption: Suppression of endogenous testosterone production, testicular atrophy, and infertility in males. In females, virilization effects such as hirsutism, voice deepening, and menstrual irregularities can occur.

-

Psychological Effects: Mood swings, aggression, and dependence.

Given these potential risks, the therapeutic use of any AAS requires careful consideration of the benefit-risk profile.

Conclusion

This compound is a synthetic anabolic-androgenic steroid with a distinct pharmacological profile characterized by a potentially favorable separation of anabolic and androgenic effects. While it has been a subject of scientific interest for its potential therapeutic applications, its development was never advanced to clinical use. This technical guide has summarized the available information on its chemical properties, synthesis, analytical methods, pharmacology, metabolism, and potential toxicities. Further research, including detailed metabolic and long-term safety studies, would be necessary to fully characterize this compound and evaluate any potential for future therapeutic development.

References

An In-Depth Technical Guide to Bolenol (C20H32O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolenol (C20H32O), a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone).[1] Chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol, this compound was first described in 1969.[1] As an orally active AAS, it has garnered interest for its potential anabolic effects, which are characteristic of androgens. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, mechanism of action through the androgen receptor signaling pathway, and relevant experimental protocols for its evaluation. Quantitative data on its biological activity, where available, are presented to facilitate comparative analysis.

Physicochemical Properties

This compound is a steroid characterized by a 19-nor configuration and a 17α-ethyl group.[1] Its molecular formula is C20H32O, with a corresponding molecular weight of approximately 288.47 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C20H32O | [1] |

| Molecular Weight | 288.47 g/mol | [1] |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [1] |

| CAS Number | 16915-78-9 | [1] |

Synthesis

The synthesis of this compound typically originates from a nandrolone precursor. A general synthetic approach involves the following key steps:

-

Protection of the 3-keto group: The ketone at the C-3 position of the nandrolone starting material is often protected to prevent its reaction in the subsequent step.

-

17α-alkylation: An ethyl group is introduced at the C-17 position. This is commonly achieved through a Grignard reaction using an ethyl magnesium halide (e.g., ethylmagnesium bromide).

-

Deprotection and Isomerization: The protecting group at C-3 is removed, and the double bond is isomerized to the Δ⁵ position to yield this compound.

Mechanism of Action: Androgen Receptor Signaling

This compound, like other anabolic steroids, exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][4][5] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression, promoting the anabolic effects for which this class of compounds is known.

The androgen receptor signaling pathway can be summarized as follows:

-

Ligand Binding: this compound, being lipophilic, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.[4] This binding induces a conformational change in the receptor.

-

Receptor Activation and Translocation: Upon ligand binding, heat shock proteins (HSPs) that are associated with the unbound receptor dissociate, and the AR undergoes dimerization.[4][6] The activated AR dimer then translocates into the nucleus.[3][6]

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3][4] This binding, along with the recruitment of co-activator proteins, modulates the transcription of these genes, leading to an increase in protein synthesis in tissues like skeletal muscle.[5][6]

References

An In-Depth Technical Guide to the Biological Activity of 17α-ethyl-19-norandrost-5-en-17β-ol (Norboletone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 17α-ethyl-19-norandrost-5-en-17β-ol, a synthetic anabolic-androgenic steroid (AAS) more commonly known as Norboletone. Developed in 1966 by Wyeth Laboratories under the proposed brand name Genabol, Norboletone was investigated for its potential therapeutic applications in promoting weight gain and treating short stature.[1] However, due to concerns regarding its toxicity, it was never commercially marketed.[1] In the early 2000s, Norboletone resurfaced as a "designer steroid" in sports, leading to its identification in athletes' urine samples and subsequent prohibition by the World Anti-Doping Agency.[1] This document collates available data on its anabolic and androgenic properties, mechanism of action, and associated toxicities, presenting it in a structured format for scientific and research professionals.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

| Synonyms | Norboletone, Norbolethone, Genabol, 17α-Ethyl-18-methyl-19-nortestosterone |

| Chemical Formula | C₂₁H₃₂O₂ |

| Molar Mass | 316.485 g/mol |

| CAS Number | 1235-15-0 |

| Drug Class | Anabolic-Androgenic Steroid (AAS) |

Biological Activity and Pharmacological Profile

Norboletone is an orally active synthetic AAS derived from 19-nortestosterone.[1] Its structural modifications were designed to enhance its anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects.[2]

Anabolic and Androgenic Potency

The anabolic and androgenic activities of steroids are typically determined using the Hershberger assay in castrated male rats. This assay measures the increase in weight of the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and ventral prostate (indicators of androgenic activity).

Table 1: Reported Anabolic and Androgenic Ratings

| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |

| Norboletone | 350 (unverified) | 20 (unverified) | 17.5:1 (unverified) |

| Testosterone | 100 | 100 | 1:1 |

Mechanism of Action

As an AAS, Norboletone's primary mechanism of action is binding to and activating the androgen receptor (AR). The activated AR then translocates to the cell nucleus and binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes involved in protein synthesis and muscle growth.

References

Methodological & Application

Application Notes and Protocols for Bolenol In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] As an AAS, its mechanism of action is anticipated to be mediated through the androgen receptor (AR), influencing cellular processes such as proliferation, differentiation, and apoptosis.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability, proliferation, and apoptosis. The provided protocols are foundational and can be adapted for various cell lines relevant to the user's research focus, such as prostate cancer cells (LNCaP, PC-3), breast cancer cells (MCF-7, T47D), or muscle precursor cells (C2C12).

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes hypothetical quantitative data for the in vitro effects of this compound on different cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

| Cell Line | Assay Type | Parameter | This compound Concentration | Result |

| LNCaP (Prostate Cancer) | Cell Viability (MTT) | IC50 | 72 hours | 25 µM |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | IC50 | 72 hours | 45 µM |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC50 | 72 hours | 30 µM |

| LNCaP (Prostate Cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 50 µM (48h) | 40% |

| MCF-7 (Breast Cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 50 µM (48h) | 35% |

| LNCaP (Prostate Cancer) | Proliferation (BrdU) | % Inhibition | 25 µM (72h) | 50% |

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Anabolic-androgenic steroids like this compound typically exert their effects by binding to the androgen receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that can influence cell survival and proliferation.[4]

Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on cultured cells.

General experimental workflow for this compound in vitro cell-based assays.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]

Materials:

-

Target cell line (e.g., LNCaP, PC-3, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.[8]

-

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining